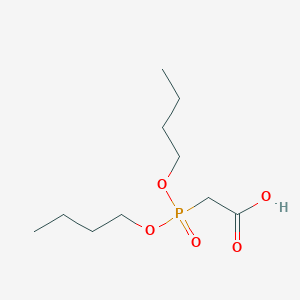
Dibutylphosphonoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylphosphonoacetic acid is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylphosphonoacetic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid in aqueous solution at reflux . Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The McKenna procedure is often preferred for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Dibutylphosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine oxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids .
Scientific Research Applications
Dibutylphosphonoacetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dibutylphosphonoacetic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, facilitating various chemical reactions. The compound’s ability to chelate metal ions makes it useful in applications such as catalysis and separation processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibutylphosphonoacetic acid include:
Diethylphosphonoacetic acid: Used in similar synthetic applications and as a reagent in organic chemistry.
Dimethylphosphonoacetic acid: Another phosphonic acid derivative with comparable chemical properties.
Bisphosphonates: A class of compounds with a similar phosphonic acid functional group, used primarily in medicine for bone-related conditions.
Uniqueness
This compound is unique due to its specific alkyl substituents, which influence its reactivity and solubility. This makes it particularly suitable for certain applications where other phosphonic acids may not be as effective .
Properties
Molecular Formula |
C10H21O5P |
|---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
2-dibutoxyphosphorylacetic acid |
InChI |
InChI=1S/C10H21O5P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h3-9H2,1-2H3,(H,11,12) |
InChI Key |
VTAKMQPOTAIBBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC(=O)O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















